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Compound of Interest

Compound Name:
4-Chloro-3-methylpyridine

hydrochloride

Cat. No.: B096821 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-methylpyridine Hydrochloride for Researchers,

Scientists, and Drug Development Professionals

Compound Identification and Nomenclature
4-Chloro-3-methylpyridine hydrochloride is a substituted pyridine derivative that serves as a

versatile intermediate in the synthesis of a wide range of more complex molecules. Accurate

identification is paramount for regulatory compliance, safety, and scientific reproducibility.

Synonyms and Common Names
In scientific literature and commercial catalogs, this compound is known by several names.

Understanding these synonyms is crucial for exhaustive literature searches and procurement.

Systematic Name: 4-Chloro-3-methylpyridine hydrochloride[1]

Common Synonyms: 4-Chloro-3-picoline hydrochloride, 4-Chloro-3-methylpyridine HCl[1][2]

IUPAC Name: 4-chloro-3-methylpyridine;hydrochloride[1]

The term "picoline" is a common, historical name for methylpyridine, and its use in synonyms is

widespread.

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b096821?utm_src=pdf-interest
https://www.benchchem.com/product/b096821?utm_src=pdf-body
https://www.benchchem.com/product/b096821?utm_src=pdf-body
https://www.benchchem.com/product/b096821?utm_src=pdf-body
https://patents.google.com/patent/CN103360306A/en
https://patents.google.com/patent/CN103360306A/en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methylpyridine-hydrochloride
https://patents.google.com/patent/CN103360306A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For unambiguous identification, a set of universally recognized chemical identifiers is used.

These are essential for database searches, patent filings, and regulatory submissions.

Identifier Value Source

CAS Number 19524-08-4 [1][2]

Molecular Formula C₆H₇Cl₂N [1][3]

Molecular Weight 164.03 g/mol [1][2]

InChI Key
WPIUSHWGBZMBHZ-

UHFFFAOYSA-N
[1][2]

PubChem CID 16217655 [1]

EC Number 625-149-4 [1]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is fundamental to designing

experiments, developing formulations, and ensuring safe handling.

Key Physical Properties
Property Value Notes

Appearance
White to cream-colored

solid/powder
[4]

Melting Point 165-169 °C (lit.) [2][3]

Boiling Point 76 °C

This is likely the boiling point of

the free base, not the

hydrochloride salt.[3]

Solubility Soluble in water
General property of

hydrochloride salts.
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Spectroscopic analysis is the cornerstone of structural verification. While a comprehensive,

publicly available annotated spectrum is not readily found in a single peer-reviewed source, the

expected spectral characteristics can be inferred from the structure and data for similar

compounds. Commercial suppliers and chemical databases are the primary sources for raw

spectral data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group protons. The exact chemical shifts will be influenced by the

solvent and the protonation state of the pyridine nitrogen.

¹³C NMR: The carbon NMR would display six unique signals corresponding to the five

carbons of the pyridine ring and the one methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H

stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring, and C-

Cl stretching.

Mass Spectrometry (MS): The mass spectrum of the free base (4-Chloro-3-methylpyridine)

would show a molecular ion peak corresponding to its molecular weight, along with a

characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 4-Chloro-3-methylpyridine
Hydrochloride
The synthesis of chloropyridines can be approached through several strategic pathways. For 4-

Chloro-3-methylpyridine, a common conceptual route involves the chlorination of a

corresponding pyridinone precursor. While a detailed, peer-reviewed laboratory protocol for this

specific molecule is not readily available, a robust synthesis can be designed based on

established methodologies for similar structures.

Retrosynthetic Analysis and Strategy
The primary challenge in pyridine chemistry is controlling the regioselectivity of electrophilic

substitution, as the pyridine ring is electron-deficient. A more reliable strategy often involves

building the desired substitution pattern and then forming the pyridine ring or functionalizing a

pre-substituted pyridine. A common and effective approach for introducing a chloro-substituent
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at the 4-position is via the dehydroxy-chlorination of the corresponding 4-pyridinol (or its

tautomer, 4-pyridone).

4-Chloro-3-methylpyridine HCl

4-Chloro-3-methylpyridine (Free Base)

HCl addition

3-Methyl-4-pyridone

Dehydroxy-chlorination
(e.g., POCl₃)

3-Picoline (3-Methylpyridine)

Oxidation/Rearrangement

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 4-Chloro-3-methylpyridine HCl.

Illustrative Experimental Protocol
The following protocol is a representative, lab-scale synthesis adapted from established

procedures for the chlorination of pyridones.

Step 1: Synthesis of 3-Methyl-4-pyridone This intermediate can be prepared from commercially

available starting materials through various multi-step sequences, often involving ring-closing

reactions. For the purpose of this guide, we will assume the availability of 3-Methyl-4-pyridone.

Step 2: Chlorination of 3-Methyl-4-pyridone to 4-Chloro-3-methylpyridine

Reagents: 3-Methyl-4-pyridone, Phosphorus oxychloride (POCl₃).
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Procedure:

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

Charge the flask with 3-Methyl-4-pyridone.

Slowly add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the

flask. The reaction is often exothermic.

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several

hours, monitoring the reaction progress by TLC or LC-MS.

After completion, cool the mixture to room temperature.

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice

with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be

performed in an efficient fume hood.

Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or

concentrated NaOH solution) until the pH is basic. This will precipitate the free base

product.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 4-Chloro-3-methylpyridine.

Step 3: Formation of the Hydrochloride Salt

Reagents: Crude 4-Chloro-3-methylpyridine, Hydrochloric acid (in a suitable solvent, e.g.,

diethyl ether or isopropanol).

Procedure:

Dissolve the crude 4-Chloro-3-methylpyridine free base in a minimal amount of a suitable

organic solvent (e.g., diethyl ether or isopropanol).

Slowly add a solution of HCl in the same or a compatible solvent with stirring.
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The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under

vacuum to obtain 4-Chloro-3-methylpyridine hydrochloride.

Reactivity and Applications in Drug Development
4-Chloro-3-methylpyridine hydrochloride is a valuable building block due to the reactivity of

the chloro-substituent, which can be displaced or participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic

aromatic substitution (SNAᵣ). This allows for the introduction of various functional groups, such

as amines, alkoxides, and thiols, which is a common strategy in the synthesis of

pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern drug discovery is the formation of carbon-carbon and carbon-

heteroatom bonds using palladium-catalyzed cross-coupling reactions. Chloropyridines are

effective electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or

ester to form a biaryl linkage. This is one of the most widely used methods for constructing

the core structures of many drugs. The reactivity of chloropyridines can be lower than their

bromo- or iodo- counterparts, sometimes requiring more specialized catalysts and

conditions.
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Suzuki-Miyaura Coupling Workflow

4-Chloro-3-methylpyridine

4-Aryl-3-methylpyridine

Coupling

Aryl Boronic Acid
(R-B(OH)₂)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+ Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Case Study: Relevance to the Synthesis of Nevirapine
While not a direct precursor, the synthesis of the anti-HIV drug Nevirapine highlights the

importance of the closely related chloromethylpyridine scaffold. A key intermediate in

Nevirapine synthesis is 2-chloro-3-amino-4-picoline (CAPIC). The established synthetic routes

to Nevirapine involve the coupling of CAPIC with another heterocyclic component. This

underscores the utility of chloromethylpyridines as crucial building blocks in the construction of

complex, biologically active molecules.

Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential.

Hazard Identification
According to the Globally Harmonized System (GHS), 4-Chloro-3-methylpyridine
hydrochloride is classified with the following hazards:

H315: Causes skin irritation[5]

H319: Causes serious eye irritation[5]
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H335: May cause respiratory irritation[5]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume

hood, especially when handling the powder or performing reactions.

First Aid Measures:

In case of skin contact: Wash off with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do.

If inhaled: Move person into fresh air and keep comfortable for breathing.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion
4-Chloro-3-methylpyridine hydrochloride is a foundational building block for advanced

organic synthesis. Its true value lies not just in its structure, but in the strategic reactivity of the

chloro-substituent, which opens a gateway to a vast chemical space through nucleophilic

substitution and palladium-catalyzed cross-coupling reactions. For the medicinal chemist and

the process development scientist, a deep understanding of its properties, synthesis, and

reactivity is not merely academic—it is a practical tool for the efficient and innovative

construction of the next generation of pharmaceutical agents. This guide provides the technical

foundation necessary to leverage this versatile intermediate to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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